molecular formula C20H18O2 B6372561 5-(2-Benzyloxyphenyl)-2-methylphenol CAS No. 1261888-41-8

5-(2-Benzyloxyphenyl)-2-methylphenol

Cat. No.: B6372561
CAS No.: 1261888-41-8
M. Wt: 290.4 g/mol
InChI Key: MZFWKONJOLJJQX-UHFFFAOYSA-N
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Description

5-(2-Benzyloxyphenyl)-2-methylphenol is an organic compound characterized by a phenolic structure with a benzyloxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Benzyloxyphenyl)-2-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylphenol and 2-benzyloxybenzaldehyde.

    Reaction Conditions: The key reaction involves a Friedel-Crafts alkylation, where 2-methylphenol reacts with 2-benzyloxybenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Benzyloxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

5-(2-Benzyloxyphenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxyphenyl)-2-methylphenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyloxyphenylacetic acid
  • 5-(2-Benzyloxyphenyl)-2-fluorophenol

Uniqueness

5-(2-Benzyloxyphenyl)-2-methylphenol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-5-(2-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c1-15-11-12-17(13-19(15)21)18-9-5-6-10-20(18)22-14-16-7-3-2-4-8-16/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFWKONJOLJJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684053
Record name 2'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-41-8
Record name 2'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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